![molecular formula C13H12N2O2 B2972120 Benzyl 3-(cyanomethylene)azetidine-1-carboxylate CAS No. 1994325-11-9](/img/structure/B2972120.png)
Benzyl 3-(cyanomethylene)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(cyanomethylene)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H12N2O2 . It is used as a precursor in the synthesis of various other compounds .
Molecular Structure Analysis
The InChI code for Benzyl 3-(cyanomethylene)azetidine-1-carboxylate is 1S/C13H12N2O2/c14-7-6-12-8-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-6H,8-10H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The molecular weight of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate is 228.25 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Medicinal Chemistry
Benzyl 3-(cyanomethylene)azetidine-1-carboxylate plays a significant role in medicinal chemistry due to its structural characteristics. Azetidines are known for their ring strain and stability, making them valuable as amino acid surrogates and in peptidomimetic chemistry . This compound’s reactivity can be harnessed to create novel pharmacophores, which are parts of a molecular structure responsible for its biological activity, potentially leading to new therapeutic agents .
Synthetic Chemistry
In synthetic chemistry, Benzyl 3-(cyanomethylene)azetidine-1-carboxylate is utilized for the synthesis of functionally decorated heterocyclic compounds. Its strained four-membered ring structure makes it an excellent candidate for ring-opening and expansion reactions, which are fundamental in creating complex organic molecules . This compound’s versatility as a heterocyclic synthon is crucial for developing new synthetic methodologies .
Catalytic Processes
The compound’s potential in catalytic processes is noteworthy. It can participate in various catalytic reactions, including Henry, Suzuki, Sonogashira, and Michael additions . These reactions are pivotal in constructing carbon-carbon and carbon-heteroatom bonds, essential for building complex organic structures.
Polymer Synthesis
Benzyl 3-(cyanomethylene)azetidine-1-carboxylate finds applications in polymer synthesis, where it can be used to create polymers with specific properties. The azetidine ring can be incorporated into polymers, imparting them with unique characteristics such as enhanced stability and novel functionalities .
Drug Discovery
This compound’s unique structure is beneficial in drug discovery, where it can be used to design new drugs with improved efficacy and potency. Its ability to act as a building block for creating diverse molecular architectures allows for the exploration of new space in drug design .
Material Science
In material science, Benzyl 3-(cyanomethylene)azetidine-1-carboxylate can contribute to the development of new materials with desirable properties. Its incorporation into materials could lead to advancements in areas such as coatings, adhesives, and composite materials .
Mechanism of Action
Future Directions
properties
IUPAC Name |
benzyl 3-(cyanomethylidene)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-7-6-12-8-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-6H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCFRLZUFFRFAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC#N)CN1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(cyanomethylene)azetidine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.